(1-[(4-FLUOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID
Description
(1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid is a heterocyclic compound featuring a piperidine core with a 4-fluorophenylsulfonyl group at the 1-position and an acetic acid moiety at the 2-position. This structure combines a lipophilic aromatic sulfonyl group with a polar carboxylic acid, making it a candidate for diverse applications, including medicinal chemistry and materials science. Synthesis typically involves sulfonylation of the piperidine nitrogen followed by functionalization of the 2-position with acetic acid. Characterization employs techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, $ ^{19}F $-NMR, and mass spectrometry (MS) .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAPEPOGUHCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid typically involves the reaction of piperidine derivatives with fluorophenyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of fluorophenyl and sulfonyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes and applications .
Mechanism of Action
The mechanism of action of (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structure and Substituent Variations
The compound’s unique features are compared to analogs in Table 1:
Table 1: Structural and functional comparison with analogs.
2.2 Key Structural Differences and Implications
- Core Heterocycle: Piperidine vs. This may alter solubility and target binding . Piperidine vs.
- Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl (): Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and increase metabolic stability. Chlorine’s larger size could enhance lipophilicity . This spatial arrangement could influence interactions with biological targets .
Functional Groups:
- Sulfonyl Group: Present in all analogs, this group contributes to hydrogen bonding and stability. The 4-fluorophenylsulfonyl moiety in the target compound may offer a balance between lipophilicity and electronic effects .
- Carboxylic Acid: Enhances water solubility and enables salt formation, critical for bioavailability. Pyrrole-based analogs () with additional hydroxyl/ketone groups may exhibit antioxidant activity due to redox-active moieties .
Biological Activity
The compound (1-[(4-fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid is a novel derivative within the piperidine class, notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluorophenyl sulfonyl group and an acetic acid moiety. This unique structure enhances its interaction with various biological targets, which is critical for its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C13H16FNO3S |
| Molecular Weight | 287.34 g/mol |
| CAS Number | 1021041-30-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes, particularly those involved in inflammatory and metabolic pathways.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing pain perception and inflammatory responses.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:
- Anti-inflammatory Effects : Compounds with piperidine structures have shown significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : The modulation of pain pathways suggests potential use as an analgesic agent.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related piperidine derivatives on animal models. The results indicated a significant reduction in edema and inflammatory markers when treated with compounds containing the fluorophenyl sulfonyl moiety.
Study 2: Enzyme Inhibition
In vitro studies demonstrated that this compound inhibited urease activity with an IC50 value comparable to established urease inhibitors. This suggests potential applications in treating conditions like kidney stones.
Comparative Analysis with Similar Compounds
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 5.0 | Urease Inhibition |
| Piperidine Derivative A | 6.5 | Anti-inflammatory |
| Piperidine Derivative B | 3.2 | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
